1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
Historical Development of 1,2,4-Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as azoxime or furo[ab1]diazole. Despite its early discovery, the compound remained largely unexplored until the mid-20th century, when its photochemical rearrangement properties sparked renewed interest. The 1960s marked a turning point with the introduction of oxolamine, the first 1,2,4-oxadiazole-containing drug, which was commercialized as a cough suppressant. Over subsequent decades, the heterocycle gained prominence due to its bioisosteric equivalence to ester and amide groups, offering metabolic stability while retaining hydrogen-bonding capabilities. Modern applications span anticancer, antiviral, and anti-inflammatory agents, with recent studies highlighting its role in inhibiting enzymes such as cyclooxygenases (COX-1/COX-2) and histone deacetylases (HDACs).
Table 1: Key milestones in 1,2,4-oxadiazole chemistry
Evolution of Pyrrolidinone-Based Medicinal Compounds
Pyrrolidinones, saturated five-membered lactams, entered pharmaceutical discourse through the development of 2-pyrrolidone derivatives in the mid-20th century. Industrially produced via ammonolysis of γ-butyrolactone, 2-pyrrolidone became a precursor for polyvinylpyrrolidone (PVP), a plasma expander. The 1960s saw the advent of piracetam, a pyrrolidinone derivative heralded for its nootropic effects, which established the scaffold’s potential in central nervous system (CNS) therapeutics. Contemporary research has diversified applications, with pyrrolidin-2-one derivatives demonstrating antidiabetic, anticancer, and antibacterial activities. For instance, polyhydroxylated pyrrolidines like 1,4-dideoxy-1,4-imino-l-arabinitol exhibit potent α-glycosidase inhibition, underscoring their utility in metabolic disorder management.
Structural Advantages of Pyrrolidinones
Emergence of Hybrid Heterocyclic Systems in Drug Discovery
Hybrid heterocycles, combining distinct pharmacophoric units, have gained traction as a strategy to overcome limitations of single-scaffold drugs. The fusion of 1,2,4-oxadiazole with pyrrolidinone exemplifies this trend, merging the former’s metabolic stability with the latter’s conformational adaptability. For example, 1,2,4-oxadiazole-pyrrolidinone conjugates have shown dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), addressing inflammatory pathways more comprehensively than single-target agents. Similarly, hybrid systems incorporating pyridinyl groups, as seen in the title compound, enhance π-π stacking interactions with aromatic residues in enzyme active sites.
Case Study: Hybrid Systems in Anticancer Therapy
A 2021 study demonstrated that pyrrolidine-2,5-dione derivatives bearing 1,2,4-oxadiazole moieties inhibit HDACs and carbonic anhydrases simultaneously, achieving IC₅₀ values below 100 nM in breast cancer cell lines. This dual mechanism circumvents compensatory pathway activation, a common limitation of monofunctional agents.
Research Significance of 1,2,4-Oxadiazole-Pyrrolidinone Conjugates
The compound 1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one epitomizes the therapeutic potential of hybrid heterocycles. Key attributes include:
- Electronic modulation : The electron-deficient 1,2,4-oxadiazole ring stabilizes the conjugate against hydrolytic degradation, while the electron-rich pyridinyl group enhances solubility.
- Synergistic bioactivity : Preliminary molecular docking studies suggest that the oxadiazole moiety binds COX-2’s hydrophobic pocket, whereas the pyrrolidinone ring interacts with catalytic serine residues.
- Structural novelty : The chloro-methoxyphenyl substituent at position 1 may confer selectivity for kinase targets, as evidenced by analogous compounds inhibiting RET kinase with nanomolar potency.
Table 2: Comparative analysis of hybrid heterocycles vs. parent scaffolds
| Property | 1,2,4-Oxadiazole | Pyrrolidinone | Hybrid Conjugate |
|---|---|---|---|
| Metabolic stability | High | Moderate | Enhanced |
| Target selectivity | Broad | Narrow | Tunable via substituents |
| Synthetic accessibility | Moderate | High | Challenging |
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-25-15-5-4-13(8-14(15)19)23-10-12(7-16(23)24)18-21-17(22-26-18)11-3-2-6-20-9-11/h2-6,8-9,12H,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCQPXVJQKMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic derivative that belongs to the class of 1,2,4-oxadiazoles , which are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a pyrrolidine core linked to a 1,2,4-oxadiazole moiety and substituted phenyl groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 1,2,4-oxadiazole derivatives . The compound has shown promising results in inhibiting cancer cell proliferation through multiple mechanisms:
- Inhibition of Key Enzymes :
-
Cell Line Studies :
- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported range from 10 to 20 µM .
- Molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to increase levels of pro-apoptotic proteins like p53 and activate caspase pathways in treated cells .
- Antiproliferative Effects : By inhibiting critical growth factors and signaling pathways, it effectively reduces cell proliferation rates in malignant cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. Studies have indicated that derivatives of oxadiazoles can inhibit the growth of various bacterial strains:
- Broad-Spectrum Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on phenyl rings | Influence cytotoxicity; halogen substitutions generally enhance activity |
| Oxadiazole ring modifications | Alter binding affinity to target proteins |
| Pyrrolidine moiety | Impacts overall stability and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF-7 Cells :
- Combination Therapies :
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of 1,2,4-oxadiazole derivatives, including the compound , as anticancer agents. The oxadiazole scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism-Based Approaches : Research indicates that 1,3,4-oxadiazoles exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting telomerase activity. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess IC50 values in the low micromolar range against several cancer cell lines .
- Case Studies : A study highlighted the synthesis of novel 1,3,4-oxadiazole derivatives that showed potent activity against gastric cancer cell lines with IC50 values comparable to established chemotherapeutics . Another investigation reported that compounds containing the oxadiazole moiety exhibited significant cytotoxic effects against leukemia cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that oxadiazole derivatives can act against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens.
Lead Compounds
Due to their diverse biological activities, compounds like 1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are being explored as lead compounds in drug discovery programs targeting various diseases:
- Antiviral Research : Recent studies have focused on the antiviral potential of similar compounds against viruses such as SARS-CoV-2. The ability of these compounds to inhibit viral replication makes them candidates for further development in antiviral therapies .
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. SAR studies on oxadiazole derivatives have revealed insights into how modifications can enhance potency and selectivity against specific targets .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 946307-14-8)
- Structural Difference : Replaces the 3-chloro-4-methoxyphenyl group with a 4-methylphenyl moiety.
- Impact: Polarity: The methyl group is less polar than chloro and methoxy, reducing overall hydrophilicity. Molecular Weight: 320.34 g/mol vs. ~378.8 g/mol (estimated for the target compound) .
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
- Structural Difference : Substitutes 4-methoxy with fluorine and replaces pyridinyl-oxadiazole with cyclopropyl-oxadiazole.
- Impact :
Variations in the Oxadiazole Substituent
Compounds 46–51 ()
- Structural Difference : Feature benzo[d]imidazol-2-one cores instead of pyrrolidin-2-one and diverse oxadiazole substituents (e.g., trifluoromethyl-biphenyl, piperidinyl-trifluoromethylpyridinyl).
- Synthetic Yields: Ranged from 30% (compound 50) to 72% (compound 46), highlighting challenges in introducing bulky groups .
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one ()
- Structural Difference: Pyridazinone core with chloro-trifluoromethylpyridinyl and chlorophenyl groups.
- Impact :
Physicochemical and Pharmacological Properties
- Pharmacological Implications :
- The target compound’s chloro and methoxy groups may improve binding to hydrophobic pockets, while the pyridinyl-oxadiazole could enhance solubility and target engagement compared to cyclopropyl analogs.
- Higher molecular weight may affect bioavailability, necessitating formulation optimization .
Q & A
Q. What synthetic routes are optimal for constructing the pyrrolidin-2-one core with 1,2,4-oxadiazole and pyridinyl substituents?
The pyrrolidin-2-one scaffold can be synthesized via cyclocondensation of substituted β-ketoamides or via ring-opening/ring-closing strategies. For example, the 1,2,4-oxadiazole moiety is typically formed by reacting amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under microwave-assisted conditions (60–120°C, 1–4 hours) . The pyridinyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on halogenation patterns (e.g., 3-bromopyridine derivatives). Yields for such steps range from 40–65%, with purity confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the stereochemistry of the pyrrolidin-2-one ring be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 10.35 Å, b = 9.23 Å, and c = 17.16 Å (β = 91.1°) have been used to confirm the R/S configuration of similar pyrrolidinone derivatives . Alternative methods include chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or vibrational circular dichroism (VCD) for solution-phase analysis.
Q. What analytical techniques are recommended for purity assessment and structural validation?
- LC-MS : Electrospray ionization (ESI) in positive/negative modes to confirm molecular ion peaks (e.g., m/z 386.1232 [M+H]⁺ for a related chlorophenyl-pyrrolidinone) .
- ¹H/¹³C NMR : Key signals include the pyrrolidinone carbonyl (δ ~175–180 ppm in ¹³C) and pyridinyl aromatic protons (δ 8.3–8.9 ppm in ¹H) .
- Elemental analysis : Acceptable tolerances ≤0.4% for C, H, N.
Advanced Research Questions
Q. How does the electronic nature of the 3-chloro-4-methoxyphenyl group influence binding affinity in target proteins?
The electron-withdrawing chloro group and electron-donating methoxy group create a dipole moment that enhances π-π stacking with aromatic residues (e.g., Phe/Tyr in kinase ATP-binding pockets). Computational docking (AutoDock Vina, OPLS force field) reveals that the chloro group increases hydrophobic contact surface area by ~15% compared to non-halogenated analogs, while the methoxy group stabilizes hydrogen bonds with backbone amides (ΔG binding ≈ −9.2 kcal/mol) . Experimental validation via isothermal titration calorimetry (ITC) shows K_d values in the low micromolar range (e.g., 2.1 ± 0.3 µM for CDK2 inhibition) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for oxadiazole-containing analogs?
Conflicting SAR often arises from divergent assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. To address this:
- Selectivity profiling : Screen against panels of related targets (e.g., 50 kinases at 1 µM compound concentration) .
- Metabolic stability assays : Use liver microsomes (human/mouse) to rule out false negatives due to rapid degradation (e.g., t₁/₂ < 15 minutes in CYP3A4-rich microsomes) .
- Co-crystallization : Resolve binding modes of high- vs. low-activity analogs (e.g., oxadiazole rotation altering H-bond networks) .
Q. What computational methods predict the pharmacokinetic profile of this compound?
- ADMET Prediction : SwissADME or QikProp to estimate logP (target ~2.5–3.5), aqueous solubility (LogS > −4), and blood-brain barrier permeability (e.g., predicted Caco-2 permeability > 25 nm/s) .
- Metabolite Identification : CYP450 docking (e.g., GLIDE SP mode) identifies vulnerable sites (e.g., N-demethylation of the pyrrolidinone ring as a major Phase I pathway) .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for steps with <50% yield .
- Data Reproducibility : Standardize assay protocols (e.g., 10 mM ATP in kinase assays) to minimize variability across labs .
- Contradictory Data : Cross-validate HPLC purity (>95%) with orthogonal techniques like capillary electrophoresis (CE) to rule out co-eluting impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
